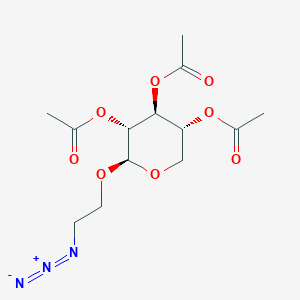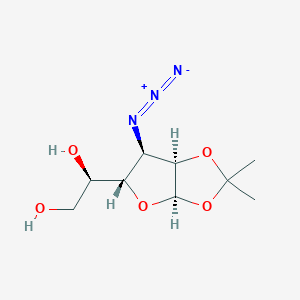
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is a synthetic compound derived from allose, a rare sugar. It is characterized by the presence of an azido group at the third carbon and isopropylidene groups protecting the first and second hydroxyl groups. This compound is primarily used in carbohydrate chemistry and has applications in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the first and second positions of allose are protected using isopropylidene groups. This is achieved by reacting allose with acetone in the presence of an acid catalyst.
Introduction of Azido Group: The protected allose derivative is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to introduce the azido group at the third carbon.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up considerations
Analyse Chemischer Reaktionen
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, polar aprotic solvents.
Cycloaddition: Alkynes, copper catalysts.
Major Products:
Reduction: 3-amino-3-deoxy-1,2-O-isopropylidene-alpha-D-allofuranose.
Cycloaddition: 1,2,3-triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is used in several scientific research areas:
Carbohydrate Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules.
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly in the synthesis of triazole-containing compounds with biological activity.
Wirkmechanismus
The mechanism of action of 1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose is primarily related to its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These triazole rings can interact with various biological targets, influencing molecular pathways and exerting biological effects .
Vergleich Mit ähnlichen Verbindungen
1-O,2-O-Isopropylidene-3-azido-3-deoxy-alpha-D-allofuranose can be compared with other similar compounds:
1,25,6-Di-O-isopropylidene-alpha-D-glucofuranose: This compound has similar protective groups but lacks the azido functionality, making it less versatile in bioorthogonal chemistry.
3-Azido-3-deoxy-1,25,6-di-O-isopropylidene-alpha-D-allofuranose: This compound has additional isopropylidene protection, which can influence its reactivity and solubility.
1,23,4-Di-O-isopropylidene-alpha-D-galactopyranose: This compound has a different sugar backbone, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of protective groups and the azido functionality, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
IUPAC Name |
(1R)-1-[(3aR,5S,6R,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-9(2)16-7-5(11-12-10)6(4(14)3-13)15-8(7)17-9/h4-8,13-14H,3H2,1-2H3/t4-,5-,6-,7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFYCLGFRYLADC-FMDGEEDCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]([C@H](O[C@@H]2O1)[C@@H](CO)O)N=[N+]=[N-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

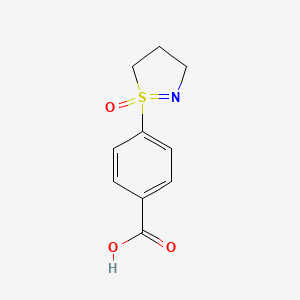
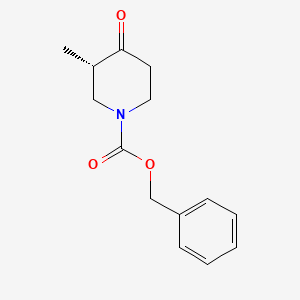
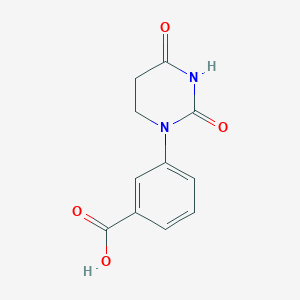
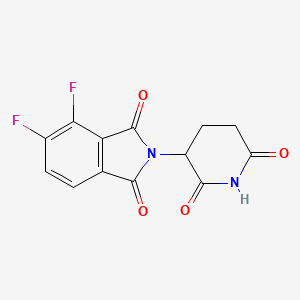
![Ethyl (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B8194599.png)
![2,4-dichloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8194601.png)
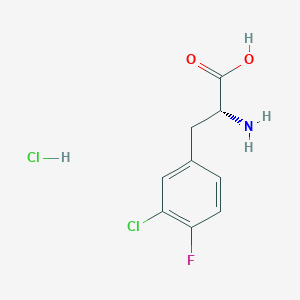
![Dispiro[2.0.2.1(3)]heptan-7-ylmethanol](/img/structure/B8194608.png)
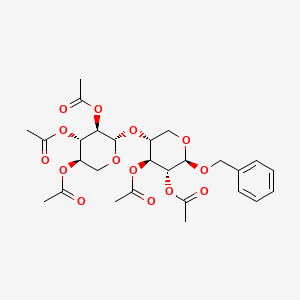
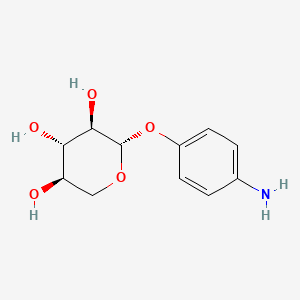
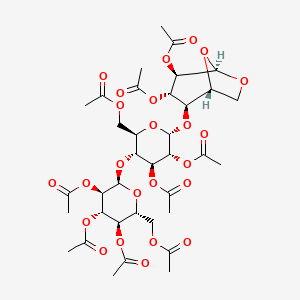
![Man(a1-3)[Man(a1-6)]Tal(a)-O-Ph(4-NH2)](/img/structure/B8194640.png)
